molecular formula C11H9ClN2 B1586987 3-Chloro-6-(4-methylphenyl)pyridazine CAS No. 2165-06-2

3-Chloro-6-(4-methylphenyl)pyridazine

Cat. No. B1586987
CAS RN: 2165-06-2
M. Wt: 204.65 g/mol
InChI Key: MCDSGZGKYCPLMT-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-methylphenyl)pyridazine is a chemical compound with the formula C11H9ClN2. It has a molecular weight of 204.656 . It is used in various scientific research applications.


Molecular Structure Analysis

The molecular structure of 3-Chloro-6-(4-methylphenyl)pyridazine consists of a pyridazine ring substituted with a chlorine atom at the 3rd position and a 4-methylphenyl group at the 6th position . The IUPAC Standard InChIKey for this compound is MCDSGZGKYCPLMT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloro-6-(4-methylphenyl)pyridazine is a powder at room temperature. It has a melting point of 153-154 degrees Celsius .

Safety and Hazards

The safety information available indicates that 3-Chloro-6-(4-methylphenyl)pyridazine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-chloro-6-(4-methylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-7-11(12)14-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDSGZGKYCPLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379589
Record name 3-chloro-6-(4-methylphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(4-methylphenyl)pyridazine

CAS RN

2165-06-2
Record name 3-chloro-6-(4-methylphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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